molecular formula C6H10ClF2N B6240678 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride CAS No. 2200861-79-4

3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride

Cat. No. B6240678
CAS RN: 2200861-79-4
M. Wt: 169.6
InChI Key:
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Description

3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 2200861-79-4 . It has a molecular weight of 169.6 and its IUPAC name is 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride . It is typically stored at -10 degrees Celsius .


Molecular Structure Analysis

The InChI code for 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride is 1S/C6H9F2N.ClH/c7-6(8)4-9-5(6)2-1-3-5;/h9H,1-4H2;1H . This indicates the presence of a spirocyclic scaffold, which is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-azaspiro[3.3]heptanes often involve the use of visible light-mediated energy transfer catalysis . This process involves the incorporation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization .


Physical And Chemical Properties Analysis

3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride is a powder with a molecular weight of 169.6 . It is typically stored at -10 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry as a Bioisostere

3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride: has been characterized and validated biologically as a bioisostere of piperidine, which is a core structure found in more than 30 drugs. This compound can mimic piperidine in bioactive compounds, offering an alternative in the design of new medicinal agents .

Drug Design and Novelty

The inherent novelty of 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride ’s structure affords researchers new opportunities to explore uncharted chemical spaces in their drug design processes. It allows for creativity and innovation without the limitations of traditional structures .

Anesthetic Drug Analogue

This compound has been incorporated into the anesthetic drug Bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity. This showcases its potential in creating new versions of existing drugs .

Safety and Hazards

The safety information for 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride could involve further exploration and diversification of this moiety . The development of robust methods for their preparation could lead to increased applications of compounds containing this spirocycle . Additionally, the use of DNA-encoded library technology (DELT) applications via photocatalysis could provide access to an unexplored library of azaspiro compounds .

Mechanism of Action

Target of Action

It is known that this compound is a bioisostere of piperidine , a common structure in many drugs . Therefore, it may interact with similar targets as piperidine-based drugs.

Mode of Action

As a bioisostere of piperidine , it is likely to interact with its targets in a similar manner

Biochemical Pathways

Given its structural similarity to piperidine , it may influence similar biochemical pathways. More research is required to determine the exact pathways and their downstream effects.

Result of Action

As a bioisostere of piperidine , it may have similar effects. More research is required to determine these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride, it is known that it is stored at temperatures below -10 degrees .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride involves the reaction of 3,3-difluorocyclohexanone with ammonia followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3,3-difluorocyclohexanone", "ammonia", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,3-difluorocyclohexanone is reacted with ammonia in ethanol at room temperature to form 3,3-difluoro-1-azaspiro[3.3]heptan-2-one.", "Step 2: The resulting intermediate is then reduced with sodium borohydride in methanol at 0-5°C to form 3,3-difluoro-1-azaspiro[3.3]heptan-2-ol.", "Step 3: The final step involves quaternization of the alcohol with hydrochloric acid in methanol at room temperature to form 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride." ] }

CAS RN

2200861-79-4

Product Name

3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride

Molecular Formula

C6H10ClF2N

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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